Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a six-membered ring and a three-membered oxirane ring The presence of methyl groups at the 4 and 5 positions of the hexane ring adds to its distinctiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the isomerization of epoxy derivatives. One common method involves the treatment of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate with lithium diisopropylamide in an aprotic medium . This reaction leads to the formation of the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, which can then be further processed to obtain the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: The compound can isomerize to form different structural isomers under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used in the isomerization of epoxy derivatives to form the spiro compound.
Nucleophiles: Various nucleophiles can be used in substitution reactions to modify the oxirane ring.
Major Products Formed
The major products formed from the reactions of this compound include substituted spiro compounds and isomerized derivatives, such as 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives .
Scientific Research Applications
Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: Its spirocyclic structure can be utilized in the synthesis of advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and substitution reactions. The molecular targets and pathways involved in these reactions include the formation of new carbon-carbon and carbon-oxygen bonds, leading to the creation of structurally diverse compounds .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Another spiro compound with similar structural features.
3-methylenecyclobutane-1-carbonitrile: A precursor in the synthesis of the target compound.
Uniqueness
Methyl 4,5-dimethyl-1-oxaspiro[2Its spirocyclic structure also sets it apart from other similar compounds, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-5-4-9(6(5)2)7(12-9)8(10)11-3/h5-7H,4H2,1-3H3 |
InChI Key |
NRGOUFIWSCUJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C(O2)C(=O)OC |
Origin of Product |
United States |
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